![molecular formula C26H27O9P B12573595 (Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] CAS No. 573991-48-7](/img/structure/B12573595.png)
(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] is a compound known for its applications as a photoinitiator in various industries. This white crystalline powder is characterized by its phenyl, benzoyl, and phosphine oxide functional groups. It is commonly used in the formulation of UV-curable coatings, inks, and adhesives, where it acts as a sensitizer to initiate the polymerization process upon exposure to UV light .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] typically involves the reaction of phenyl dichloro phosphorus with 2,4,6-trimethylbenzoyl chloride under nitrogen protection. The reaction is catalyzed by potassium tert-butoxide and a mixture of serine, with metallic sodium used to replace chlorine. The process involves condensation and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. One such method involves using triphenylphosphine as a raw material, reacting it with sodium metal and phosphorus halide in the presence of catalysts. The process includes acyl chloride reactions and subsequent oxidation to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: It can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium metal for reduction, and various acyl chlorides for substitution reactions. The reactions are typically carried out under controlled conditions, such as nitrogen protection and specific temperature ranges .
Major Products Formed
The major products formed from these reactions include various phosphine oxide derivatives, which are useful in different industrial applications, such as photoinitiators for polymerization processes .
Applications De Recherche Scientifique
(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] involves its role as a photoinitiator. Upon exposure to UV light, the compound absorbs the light energy and undergoes a photochemical reaction, generating free radicals. These free radicals initiate the polymerization of unsaturated resins, leading to the formation of a solid polymer network. The molecular targets and pathways involved include the activation of the phenyl and benzoyl groups, which facilitate the generation of free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in UV-curable coatings and dental resins.
Tris(2,4,6-trimethylphenyl)phosphine: Used in the preparation of high-temperature sensor materials.
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Employed in radical polymerization processes.
Uniqueness
(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] is unique due to its high reactivity and compatibility with various resin systems. It offers excellent photoinitiating properties, enabling efficient curing of UV-curable materials. Its high reactivity and compatibility with various resin systems make it a popular choice in the field of photopolymerization .
Propriétés
Numéro CAS |
573991-48-7 |
|---|---|
Formule moléculaire |
C26H27O9P |
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
[phenyl-(2,4,6-trimethoxybenzoyl)phosphoryl]-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H27O9P/c1-30-16-12-19(32-3)23(20(13-16)33-4)25(27)36(29,18-10-8-7-9-11-18)26(28)24-21(34-5)14-17(31-2)15-22(24)35-6/h7-15H,1-6H3 |
Clé InChI |
YPYORSXOKOOATN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C(=O)P(=O)(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)
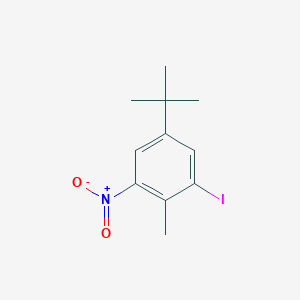
![2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-](/img/structure/B12573529.png)
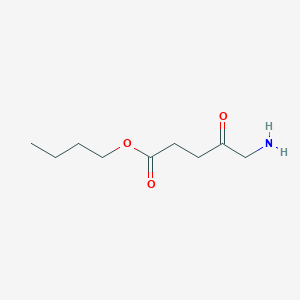
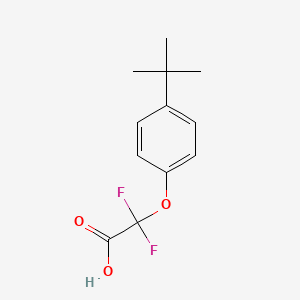

![2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12573547.png)
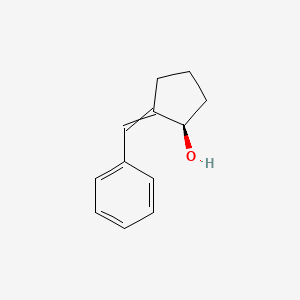
![4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide](/img/structure/B12573552.png)
![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)
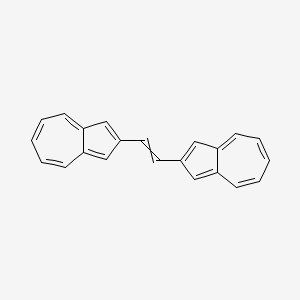
![2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12573566.png)
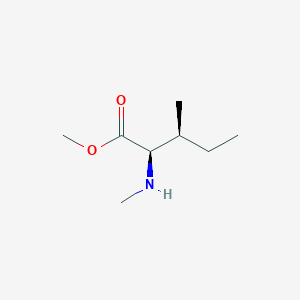
![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)
